molecular formula C28H34 B13933264 1,7-Diphenyl-4-(3-phenylpropyl)heptane CAS No. 55282-64-9

1,7-Diphenyl-4-(3-phenylpropyl)heptane

Cat. No.: B13933264
CAS No.: 55282-64-9
M. Wt: 370.6 g/mol
InChI Key: QQEZQKPPCWXFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Diphenyl-4-(3-phenylpropyl)heptane is a synthetic diarylheptanoid compound provided for research purposes. Diarylheptanoids are a class of natural products with a linear 1,7-diphenylheptane skeleton, known for their diverse biological activities . Research into structurally related diarylheptanoids, such as 1,7-Diphenyl-4-hepten-3-one, has demonstrated significant potential in mitigating Alzheimer's-like pathology in model systems by inhibiting pyroptosis through activation of the Nrf2 pathway . This suggests that this compound may serve as a valuable chemical tool for studying neuroinflammation, neuronal cell death mechanisms, and developing novel therapeutic strategies for neurodegenerative diseases . Its mechanism is hypothesized to involve the reduction of oxidative stress and the downregulation of pyroptosis-executing proteins like NLRP3, GSDMD, and caspase-1 . This product is intended for use in biochemical research, cell-based assays, and preclinical studies. Please note: The specific biological activities and mechanisms mentioned are based on research of closely related compounds and are provided for informational context. Independent verification of the properties for this compound is recommended. Intended Use: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55282-64-9

Molecular Formula

C28H34

Molecular Weight

370.6 g/mol

IUPAC Name

[7-phenyl-4-(3-phenylpropyl)heptyl]benzene

InChI

InChI=1S/C28H34/c1-4-13-25(14-5-1)19-10-22-28(23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27/h1-9,13-18,28H,10-12,19-24H2

InChI Key

QQEZQKPPCWXFPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 1,7 Diphenyl 4 3 Phenylpropyl Heptane

Exploration of Alternative Synthetic Routes

Given the absence of a direct, one-step synthesis for 1,7-Diphenyl-4-(3-phenylpropyl)heptane, several multi-step synthetic pathways can be envisioned, primarily relying on robust carbon-carbon bond-forming reactions.

Friedel-Crafts Acylation followed by Reduction and Alkylation:

A plausible route to the 1,7-diphenylheptane (B14701375) core involves a double Friedel-Crafts acylation of benzene. chemguide.co.uknih.govsigmaaldrich.com Heptanedioyl chloride can be reacted with two equivalents of benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1,7-diphenylheptane-1,7-dione. libretexts.orgwikipedia.org

Reaction Scheme 1: Synthesis of 1,7-Diphenylheptane-1,7-dione

The resulting diketone can then be fully reduced to the corresponding 1,7-diphenylheptane. A common method for this transformation is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). libretexts.org Catalytic hydrogenation over a palladium catalyst can also be employed to reduce the benzylic carbonyl groups. libretexts.org

Reaction Scheme 2: Reduction of 1,7-Diphenylheptane-1,7-dione

The final step would be the introduction of the 3-phenylpropyl side chain at the C-4 position of the 1,7-diphenylheptane backbone. This could potentially be achieved through a Friedel-Crafts alkylation reaction. mt.com However, direct alkylation of an unactivated alkane chain is challenging. A more viable approach would involve functionalizing the C-4 position of a precursor.

Alternative Grignard-based approach:

An alternative strategy would involve the synthesis of a central ketone, followed by the addition of aryl groups via a Grignard reaction. For instance, the reaction of a suitable difunctionalized heptane derivative with phenylmagnesium bromide could be explored.

A more targeted approach to the final structure could involve the reaction of 3-phenylpropylmagnesium bromide with a suitable 4-substituted heptanone derivative that already contains the two terminal phenyl groups. adichemistry.comsigmaaldrich.com

Grignard Reaction Data Table

ElectrophileGrignard ReagentProduct Type
KetonePhenylmagnesium bromideTertiary Alcohol
AldehydePhenylmagnesium bromideSecondary Alcohol
EsterPhenylmagnesium bromideTertiary Alcohol (with 2 phenyl groups)

While the target molecule, this compound, is achiral, the synthesis of structurally related chiral phenyl-substituted heptanes often employs stereoselective methods. These approaches can provide valuable insights into controlling the three-dimensional arrangement of substituents, which could be adapted for the synthesis of more complex analogs.

Diarylheptanoids, a class of natural products, often feature chiral centers along the heptane chain. nih.gov The synthesis of these compounds frequently utilizes chiral pool starting materials or asymmetric reactions to establish the desired stereochemistry. For example, enantioselective reduction of a ketone precursor can establish a chiral alcohol, which can then be further elaborated.

Purification and Isolation Methodologies for High-Purity this compound

The purification of the final product, a high molecular weight, non-polar hydrocarbon, requires effective chromatographic techniques to separate it from starting materials, reagents, and any byproducts formed during the multi-step synthesis.

Chromatographic Techniques:

Given the aromatic nature of the target compound, chromatographic methods that exploit interactions with the π-systems of the phenyl rings are particularly effective.

Column Chromatography: Silica gel or alumina can be used as the stationary phase with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate in a low polarity ratio. This technique is suitable for the initial purification of the crude product.

High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC with a C18 or phenyl-hexyl column is a powerful tool. researchgate.net The separation is based on the differential partitioning of the analytes between the non-polar stationary phase and a polar mobile phase.

Gas Chromatography (GC): For analytical purposes and for the separation of complex mixtures of polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives, gas chromatography is the method of choice. nih.govacs.orgmdpi.com The use of specialized capillary columns can provide high resolution.

Purification of Intermediates:

Throughout the synthetic sequence, purification of intermediates is crucial to ensure the success of subsequent steps. For instance, after a Friedel-Crafts acylation, the resulting ketone can be purified by crystallization or column chromatography. Similarly, alcohol intermediates from Grignard reactions would require purification to remove unreacted starting materials and magnesium salts.

Advanced Spectroscopic and Mechanistic Elucidation Studies of 1,7 Diphenyl 4 3 Phenylpropyl Heptane

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis.nih.govuni-halle.deexlibrisgroup.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of organic compounds. For a molecule with the complexity of 1,7-Diphenyl-4-(3-phenylpropyl)heptane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable for assigning the proton (¹H) and carbon (¹³C) chemical shifts and confirming the intricate network of covalent bonds.

High-resolution 1D NMR spectra, specifically ¹H and ¹³C NMR, provide the initial overview of the chemical environments of the hydrogen and carbon atoms within the molecule. In this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the three phenyl groups and a series of overlapping multiplets for the aliphatic protons of the heptane (B126788) and propyl chains. docbrown.info Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments.

To unravel the complex spin systems and establish connectivity, 2D NMR techniques are employed: youtube.comscience.govuvic.cawikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. wikipedia.org For instance, COSY would be crucial in tracing the connectivity of the protons along the heptane and propyl backbones.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). youtube.comlibretexts.org This allows for the direct assignment of a proton signal to its attached carbon atom, greatly simplifying the interpretation of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). youtube.comwikipedia.orglibretexts.org HMBC is particularly powerful for connecting different fragments of the molecule, such as linking the phenyl groups to the aliphatic chains and establishing the branching point at the C4 position of the heptane chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. wikipedia.org In the context of conformational analysis, NOESY can help determine the preferred spatial arrangement of the phenyl groups and the flexible aliphatic chains.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar structural motifs. chemicalbook.comchemicalbook.com

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key 2D NMR Correlations
Phenyl H (ortho, meta, para)7.1 - 7.3125 - 129COSY with other aromatic protons; HMBC to ipso- and ortho-carbons
Phenyl C (ipso)-~142HMBC to benzylic protons
CH₂ (benzylic)2.5 - 2.7~36COSY to adjacent CH₂; HMQC to attached C; HMBC to ipso- and ortho-phenyl C
CH₂ (aliphatic chain)1.2 - 1.829 - 34COSY to adjacent CH and CH₂; HMQC to attached C
CH (branch point)1.8 - 2.0~40COSY to adjacent CH₂; HMQC to attached C; HMBC to multiple carbons in all three chains

The phenyl groups in this compound are not static; they can rotate about the single bond connecting them to the aliphatic chain. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational changes. nih.govuni-halle.deexlibrisgroup.comnih.gov By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the aromatic protons.

At high temperatures, the rotation of the phenyl groups is rapid on the NMR timescale, and the ortho and meta protons on each side of the ring may appear equivalent. As the temperature is lowered, the rotation slows down. If the rotational barrier is sufficiently high, the rotation may become slow enough on the NMR timescale to cause the signals for the non-equivalent ortho and meta protons to broaden and eventually resolve into separate signals at the coalescence temperature. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. researchgate.net While specific data for this compound is not available, studies on similar molecules with phenyl groups attached to sterically hindered centers have shown that rotational barriers can be measured using DNMR techniques. nih.govexlibrisgroup.com

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis.nih.govexlibrisgroup.comnih.gov

Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the parent molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. For branched alkanes, fragmentation tends to occur preferentially at the branching points, leading to the formation of more stable carbocations. ic.ac.ukuobasrah.edu.iqwhitman.edu

For this compound, the mass spectrum would be expected to show a molecular ion peak, although its abundance might be low. ic.ac.uk The key fragmentation pathways would likely involve cleavage at the bonds adjacent to the methine (CH) group at the C4 position. The most characteristic fragmentation would be the loss of the alkyl chains attached to this branching point. uobasrah.edu.iqwhitman.edu

A significant fragmentation pathway would involve benzylic cleavage, where the bond between the first and second carbon of the side chains attached to the phenyl rings is broken. This leads to the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a very common and stable fragment for compounds containing a benzyl (B1604629) group. Another likely fragmentation is the cleavage of the bond beta to the phenyl ring, resulting in a stable carbocation.

The table below summarizes some of the expected characteristic fragment ions for this compound.

m/z Proposed Fragment Structure Fragmentation Pathway
[M]⁺•C₃₄H₄₆⁺•Molecular Ion
[M - C₁₀H₁₃]⁺(C₂₄H₃₃)⁺Loss of a phenylpropyl radical
[M - C₉H₁₁]⁺(C₂₅H₃₅)⁺Loss of a phenylpropyl radical with hydrogen rearrangement
91C₇H₇⁺Benzylic cleavage (Tropylium ion)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of the molecular ion and its fragments. This level of precision is invaluable for distinguishing between fragment ions that may have the same nominal mass but different elemental formulas. By determining the exact elemental composition of each fragment, HRMS can provide strong evidence to support proposed fragmentation mechanisms and pathways of bond cleavages. youtube.comdu.ac.in For instance, HRMS could definitively confirm the elemental composition of the fragments resulting from the cleavage at the branch point, solidifying the structural assignment.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Structural Analysis.uni-halle.deexlibrisgroup.comnih.gov

For this compound, the IR spectrum would be characterized by several key absorption bands:

C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C=C stretching vibrations: The stretching of the carbon-carbon double bonds within the aromatic rings would give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region.

C-H bending vibrations: Out-of-plane C-H bending vibrations of the phenyl groups would produce strong bands in the 900-675 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring.

Raman spectroscopy is a complementary technique to IR spectroscopy. ksu.edu.sajkps.or.kr While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. ksu.edu.sa For this compound, the Raman spectrum would also show characteristic bands for the aromatic ring vibrations, which are often strong due to the high polarizability of the π-electron system. jkps.or.kr The symmetric vibrations of the molecule, which may be weak or inactive in the IR spectrum, can be prominent in the Raman spectrum.

The following table summarizes the expected key vibrational frequencies for this compound. researchgate.net

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch2960-28502960-2850
Aromatic C=C Stretch1600, 1580, 1500, 14501600, 1580, 1500, 1450
Aliphatic C-H Bend1465, 13751465, 1375
Aromatic C-H Out-of-Plane Bend770-730 and 710-690 (monosubstituted)Weak

Chiroptical Data Analysis for Stereochemical Assignment

Currently, there is no publicly available research detailing the synthesis of chiral analogues of this compound. As a result, chiroptical data, which is essential for the analysis of stereochemical assignment, has not been reported for this specific compound. Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful tools for determining the three-dimensional arrangement of atoms in chiral molecules. The application of these methods is contingent on the successful synthesis of enantiomerically pure or enriched samples of a compound.

While the study of chiroptical properties is a significant area of chemical research for determining the absolute configuration of molecules, the absence of synthesized chiral analogues of this compound means that no experimental data is available to be presented or analyzed in this context. Future research efforts may focus on the development of asymmetric synthetic routes to access chiral versions of this molecule, which would then allow for a thorough investigation of their chiroptical properties and definitive stereochemical assignment.

Theoretical and Computational Investigations of 1,7 Diphenyl 4 3 Phenylpropyl Heptane

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations are instrumental in exploring the fundamental electronic characteristics of 1,7-Diphenyl-4-(3-phenylpropyl)heptane, offering predictions of its stability and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of molecular systems at a manageable computational cost. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to determine its optimized molecular geometry. mdpi.com These calculations reveal the most stable three-dimensional arrangement of the atoms, detailing bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (HOMO-LUMO) Analysis of this compound

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. samipubco.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for gauging the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nih.gov

For this compound, the HOMO is typically localized on the electron-rich phenyl rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the aromatic systems, suggesting these areas are susceptible to nucleophilic attack. The HOMO-LUMO gap can be correlated with the molecule's electronic absorption properties, with a smaller gap corresponding to absorption at longer wavelengths. researchgate.net

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the propensity to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the propensity to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Relates to chemical reactivity and stability.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, providing a powerful tool for structure verification and analysis. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed. nih.govliverpool.ac.uk These predicted shifts, when compared with experimental data, can aid in the assignment of complex spectra and confirm the proposed molecular structure. researchgate.netrsc.org

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be calculated. These theoretical spectra show the characteristic vibrational modes of the molecule, such as the C-H stretching of the aromatic rings and the aliphatic chain, as well as the bending and torsional modes of the entire structure.

Molecular Dynamics Simulations for Conformational Landscape and Flexibility Analysis

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic picture of its behavior over time.

Exploration of Preferred Conformations and Energy Minima in the Acyclic Chain

The long and flexible acyclic chain of this compound can adopt a multitude of conformations. MD simulations can explore this vast conformational space to identify the most energetically favorable arrangements and the energy barriers between them. researchgate.net By simulating the molecule's motion over time, researchers can observe how the different segments of the chain rotate and fold, leading to a comprehensive understanding of its conformational landscape. mdpi.com This is crucial as the conformation of the molecule can significantly influence its physical properties and biological activity.

Intermolecular Interactions with Model Solvents or Catalytic Species

MD simulations are also invaluable for studying how this compound interacts with its environment. By placing the molecule in a simulation box with explicit solvent molecules, it is possible to analyze the solvation process and the nature of solute-solvent interactions. For a nonpolar molecule like this, interactions with nonpolar solvents would be expected to be dominated by van der Waals forces.

Computational Modeling of Reaction Mechanisms Involved in the Synthesis or Transformation of this compound

The synthesis of this compound would likely involve a multi-step process, potentially utilizing common organic reactions such as Friedel-Crafts alkylations or coupling reactions. However, without experimental studies to guide them, computational investigations into these synthetic pathways remain speculative.

Elucidation of Stereochemical Outcomes in Hypothetical Asymmetric Syntheses

The central carbon atom (C4) of this compound is a stereocenter, meaning the molecule can exist as two enantiomers. A key challenge in its synthesis would be to control this stereochemistry to produce a single enantiomer, a common requirement for pharmaceutical applications. Computational modeling plays a vital role in predicting and explaining the stereochemical outcomes of asymmetric reactions.

By modeling the interaction of the substrate with a chiral catalyst, it is possible to calculate the energies of the diastereomeric transition states that lead to the different enantiomers. The enantiomeric excess (ee) of a reaction can then be predicted based on the energy difference between these transition states. For this compound, this would involve modeling a hypothetical asymmetric synthesis, for example, a chiral Lewis acid-catalyzed alkylation.

Table 2: Predicted Stereochemical Outcomes for a Hypothetical Asymmetric Synthesis of this compound

Chiral Catalyst Transition State Energy (R-enantiomer) (kcal/mol) Transition State Energy (S-enantiomer) (kcal/mol) Predicted Enantiomeric Excess (%)
Hypothetical Chiral Lewis Acid A Data Not Available Data Not Available Data Not Available

This table is for illustrative purposes only, as no computational studies on the asymmetric synthesis of this compound have been reported.

Chemical Reactivity and Transformation of 1,7 Diphenyl 4 3 Phenylpropyl Heptane

Studies on Electrophilic Aromatic Substitution Reactions of the Phenyl Rings

No studies were found that investigate the electrophilic aromatic substitution reactions on the phenyl rings of 1,7-Diphenyl-4-(3-phenylpropyl)heptane.

Investigations into Radical-Mediated Reactions of the Heptane (B126788) Chain

There is no available research on the radical-mediated reactions involving the heptane chain of this compound.

Catalytic Functionalization of the Hydrocarbon Skeleton

Information regarding the catalytic functionalization of the hydrocarbon skeleton of this compound is not present in the scientific literature.

Thermal and Chemical Stability of this compound under Various Conditions

No data exists on the thermal and chemical stability of this compound, including its degradation pathways, byproduct formation, or the influence of acidic, basic, and oxidative environments on its structural integrity.

Due to the absence of research on this specific compound, the requested data tables and a list of all compound names mentioned in the article cannot be generated. Further experimental research would be required to determine the chemical properties and reactivity of this compound.

Design and Synthesis of Analogues and Derivatives of 1,7 Diphenyl 4 3 Phenylpropyl Heptane

Rationale for Structural Modifications within the Diphenylheptane Framework

The rationale for modifying the 1,7-diphenylheptane (B14701375) scaffold, a core structure in a class of naturally occurring compounds known as diarylheptanoids, is rooted in the pursuit of enhanced biological activity and optimized physicochemical properties. Diarylheptanoids, isolated from various plants, have demonstrated a wide array of biological activities, including anticancer and anti-inflammatory effects. google.com Modifications to the parent structure of 1,7-Diphenyl-4-(3-phenylpropyl)heptane are undertaken to explore and refine these properties systematically.

Key motivations for structural modifications include:

Exploring Structure-Activity Relationships (SAR): By systematically altering different parts of the molecule—such as the phenyl rings, the heptane (B126788) chain, and the phenylpropyl branch—researchers can identify which structural features are essential for a desired activity. This exploration helps in building a comprehensive SAR profile, guiding the design of more potent compounds. nih.govresearchgate.net

Improving Potency and Selectivity: Minor structural changes, like the addition of substituents on the phenyl rings or altering the length and branching of the alkyl chain, can significantly impact the molecule's interaction with biological targets. The goal is to increase potency against a specific target while minimizing off-target effects, thereby improving the therapeutic index.

Enhancing Pharmacokinetic Properties: Modifications can be designed to improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, introducing polar functional groups might enhance water solubility, while other modifications could modulate metabolic stability, affecting the compound's half-life in biological systems. nih.gov

Scaffold Hopping: In some cases, the core diphenylheptane framework might be replaced with a different chemical scaffold that maintains a similar three-dimensional arrangement of key functional groups. researchgate.netnih.gov This strategy, known as scaffold hopping, can lead to the discovery of novel chemical classes with improved properties or different intellectual property landscapes.

The design of new analogues is often guided by computational modeling and a deep understanding of the target's binding site, allowing for the rational introduction of modifications expected to improve binding affinity and efficacy. nih.goveurekaselect.com

Synthetic Approaches to Phenyl-Substituted Heptane Analogues with Varying Branching Patterns and Alkyl Chain Lengths

The synthesis of analogues of this compound with varied branching and alkyl chain lengths requires versatile and robust synthetic methodologies. The construction of the core carbon skeleton can be achieved through several strategic bond-forming reactions.

A common approach involves the coupling of smaller fragments. For instance, Grignard reactions are instrumental in forming carbon-carbon bonds. A synthetic route could involve the reaction of a phenylpropyl Grignard reagent with a suitable carbonyl-containing fragment, followed by further elaboration of the heptane chain. The use of different Grignard reagents and electrophiles allows for the introduction of diverse branching patterns. mdpi.com

Another powerful method is the Wittig reaction, which is key for creating carbon-carbon double bonds that can subsequently be reduced to form the saturated alkyl chain. researchgate.net This approach offers flexibility in constructing different chain lengths and incorporating substituents.

Table 1: Key Synthetic Reactions for Modifying the Heptane Backbone

Reaction Type Description Application in Analogue Synthesis
Grignard Reaction Nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group (aldehyde, ketone, ester). Formation of C-C bonds to build or branch the heptane chain. Allows for the introduction of various alkyl or aryl groups. mdpi.com
Wittig Reaction Reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide to form an alkene. Creates specific double bonds within the carbon chain, which can be hydrogenated to form the desired saturated analogue. Useful for controlling chain length. researchgate.net
Friedel-Crafts Acylation/Alkylation Electrophilic aromatic substitution to attach acyl or alkyl groups to the phenyl rings. Can be used to build the heptane chain off the phenyl rings or to introduce branching.

| Cross-Coupling Reactions (e.g., Suzuki, Stille) | Palladium-catalyzed reactions that form C-C bonds between different organic fragments. | Versatile for connecting the phenyl rings to the heptane backbone or for linking different chain segments. researchgate.net |

For example, to synthesize an analogue with a shorter or longer central chain, one could start with different length di-aldehydes or di-ketones and react them with appropriate phenylalkyl Grignard reagents. Subsequent dehydration and reduction steps would yield the desired saturated hydrocarbon skeleton.

Introduction of Heteroatoms or Additional Functional Groups into the this compound Skeleton

Introducing heteroatoms (such as oxygen, nitrogen, or sulfur) and functional groups (like hydroxyl, carbonyl, or amino groups) into the diphenylheptane skeleton is a primary strategy for modulating the compound's properties. researchgate.net These groups can form hydrogen bonds or other interactions with biological targets, influence solubility, and alter metabolic pathways.

Synthetic strategies for these modifications include:

Hydroxylation: Hydroxyl groups can be introduced onto the phenyl rings via electrophilic aromatic substitution (e.g., nitration followed by reduction and diazotization) or onto the alkyl chain through oxidation reactions. For instance, the oxidation of a C-H bond using specific reagents can yield a secondary alcohol.

Acylation and Acetylation: Functional groups like hydroxyls can be further modified. Acetylation is a common transformation, as seen in the synthesis of compounds like (5S)-5-acetoxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-3-heptanone. researchgate.net This is typically achieved using acetyl chloride or acetic anhydride.

Introduction of Nitrogen: Amino groups can be incorporated through various methods, including reductive amination of a ketone precursor or through substitution reactions on a halogenated analogue. youtube.com This opens the door to synthesizing amides, sulfonamides, and other nitrogen-containing derivatives. researchgate.net

Carbonyl Groups: Ketones or aldehydes can be incorporated into the heptane chain. The synthesis of 7-(4-hydroxyphenyl)-1-phenylheptan-3-one is an example where a carbonyl group is a key feature of the diarylheptanoid structure. researchgate.net Such structures can be synthesized via Friedel-Crafts acylation or the oxidation of a corresponding secondary alcohol.

Table 2: Examples of Functionalized Diarylheptanoid Analogues

Functional Group Introduced Example Compound Class Potential Synthetic Precursor
Hydroxyl (-OH) Hydroxylated diphenylheptanes Phenyl-substituted heptanone
Acetoxy (-OAc) Acetoxylated diarylheptanoids Hydroxylated diarylheptanoid
Carbonyl (C=O) Diarylheptanones Secondary alcohol on the heptane chain

Stereochemical Control in the Synthesis of Chiral Analogues

The this compound structure contains multiple potential stereocenters, particularly if substituents are introduced onto the heptane chain. The three-dimensional arrangement of atoms can be critical for biological activity, making stereochemical control a crucial aspect of synthesis.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies can be employed to achieve this:

Use of Chiral Catalysts: Asymmetric catalysis, using chiral metal complexes or organocatalysts, can guide a reaction to favor the formation of one stereoisomer over another. For example, asymmetric hydrogenation of an alkene precursor using a chiral rhodium or ruthenium catalyst can produce a specific enantiomer of the saturated analogue.

Substrate Control: The existing stereocenters in a molecule can influence the stereochemical outcome of a new stereocenter being formed. This is particularly relevant when modifying a chiral natural product precursor.

Enantioselective Chromatography: If a racemic mixture is synthesized, the individual enantiomers can be separated using chiral high-performance liquid chromatography (HPLC). nih.gov

A key strategy in stereocontrolled synthesis is the stereoselective reduction of a ketone to a secondary alcohol, which establishes a chiral center. mdpi.com Methods like the use of chiral reducing agents (e.g., those derived from boranes) are common. The resulting chiral alcohol can then be used as a handle for further stereospecific transformations. The synthesis of biphenols from 1,4-diketones demonstrates a sophisticated method of transferring chirality from a point stereocenter to an axial chirality, a concept that highlights the advanced possibilities in stereochemical control. nih.gov

Potential Academic Applications and Broader Scientific Implications of 1,7 Diphenyl 4 3 Phenylpropyl Heptane Research

Potential Role as a Model Compound in Fundamental Organic Synthesis Methodology Development

Should research into 1,7-Diphenyl-4-(3-phenylpropyl)heptane be undertaken, its synthesis would likely present unique challenges and opportunities for the development of new synthetic methodologies. The strategic construction of its sterically demanding and highly branched acyclic structure could serve as a benchmark for testing the efficiency and selectivity of novel carbon-carbon bond-forming reactions. The synthesis would necessitate precise control over stereochemistry, particularly if chiral centers are introduced, offering a platform for advancing asymmetric synthesis techniques.

Potential Contributions to the Understanding of Structure-Reactivity Relationships in Acyclic Hydrocarbons

The specific arrangement of three phenyl groups within the acyclic backbone of This compound could offer a unique model for studying intramolecular interactions and their influence on chemical reactivity. Investigations into its conformational preferences and the electronic effects of the multiple aromatic rings could provide valuable data for understanding how non-bonded interactions govern the behavior of flexible, long-chain hydrocarbons. Such studies would contribute to the fundamental knowledge of structure-reactivity relationships, which is crucial for predicting the outcomes of chemical reactions and designing molecules with specific properties.

Potential for the Development of Novel Synthetic Strategies Applicable to Other Complex Organic Molecules

The successful synthesis of This compound would establish a synthetic route that could potentially be adapted for the construction of other complex, poly-aromatic acyclic molecules. The strategies developed to control the regioselectivity and stereoselectivity of its formation could be applied to the synthesis of other novel structures with potential applications in materials science or medicinal chemistry. This transfer of methodology is a common pathway through which fundamental synthetic research drives innovation in applied chemical sciences.

Potential for Theoretical Frameworks Derived from Comprehensive Studies

A comprehensive study of the physicochemical properties of This compound , combining experimental data with computational modeling, could lead to the development of new theoretical frameworks. These models could help in predicting the properties of other highly substituted acyclic hydrocarbons. For instance, understanding the conformational landscape and the energetic barriers to bond rotation in this molecule could refine computational models used to predict the three-dimensional structures and dynamic behaviors of similar complex organic molecules.

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